Viranamycin A Viranamycin A Viranamycin A is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 139595-03-2
VCID: VC21182427
InChI: InChI=1S/C41H64O13/c1-12-30-36(45)24(4)18-22(2)14-13-15-31(50-10)39(53-40(48)32(51-11)20-23(3)19-25(5)37(30)46)27(7)38(47)28(8)41(49)21-33(26(6)29(9)54-41)52-35(44)17-16-34(42)43/h13-17,19-20,24-31,33,36-39,45-47,49H,12,18,21H2,1-11H3,(H,42,43)/b15-13+,17-16+,22-14+,23-19+,32-20-
SMILES: CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O
Molecular Formula: C41H64O13
Molecular Weight: 764.9 g/mol

Viranamycin A

CAS No.: 139595-03-2

Cat. No.: VC21182427

Molecular Formula: C41H64O13

Molecular Weight: 764.9 g/mol

* For research use only. Not for human or veterinary use.

Viranamycin A - 139595-03-2

Specification

CAS No. 139595-03-2
Molecular Formula C41H64O13
Molecular Weight 764.9 g/mol
IUPAC Name (E)-4-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C41H64O13/c1-12-30-36(45)24(4)18-22(2)14-13-15-31(50-10)39(53-40(48)32(51-11)20-23(3)19-25(5)37(30)46)27(7)38(47)28(8)41(49)21-33(26(6)29(9)54-41)52-35(44)17-16-34(42)43/h13-17,19-20,24-31,33,36-39,45-47,49H,12,18,21H2,1-11H3,(H,42,43)/b15-13+,17-16+,22-14+,23-19+,32-20-
Standard InChI Key FFXNCZHMXIHYJQ-DSRXPEASSA-N
Isomeric SMILES CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C)C)O
SMILES CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O
Canonical SMILES CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O

Introduction

Chemical Structure and Properties

Molecular Structure

Viranamycin A has a molecular formula of C41H64O13 with a molecular weight of 764.94 g/mol . It possesses an 18-membered macrolactone core with distinctive structural features that differentiate it from other members of the macrolide family. Unlike Viranamycin B, which contains a sugar moiety, Viranamycin A incorporates a fumaric acid residue connected to the C-23 oxygen via an ester linkage . The compound contains multiple stereogenic centers, showcasing the complex stereochemistry common in natural macrolides.

The IUPAC name for Viranamycin A is (E)-4-[(2R,4R,5S,6R)-2-[(2R,3R,4R)-4-[(2R,3R,4E,6E,9S,10R,11S,12R,13S,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid .

Physical and Chemical Properties

Viranamycin A appears as a colorless powder with specific physical properties summarized in Table 1 :

PropertyValue
Physical appearanceColorless powder
Melting point89-90°C
Optical rotation [α]D^21-12.6° (c 0.42, MeOH)
UV absorptionCharacteristic of 18-membered macrolides
Boiling point887.4±65.0°C at 760 mmHg
InChI KeyFFXNCZHMXIHYJQ-SXEKAWBDSA-N

The compound exhibits characteristic UV absorption patterns typical of 18-membered macrolides, suggesting the presence of a conjugated diene-carbonyl system . This structural feature contributes to its unique spectroscopic properties and can be used for identification purposes.

Isolation and Production

Fermentation Process

Viranamycin A is produced through fermentation of Streptomyces sp. CH41. The production process begins with the inoculation of the microorganism into a suitable seed medium, followed by incubation under controlled conditions . The optimized fermentation parameters are crucial for achieving satisfactory yields of the compound.

Extraction and Purification

The isolation procedure for Viranamycin A involves multiple chromatographic steps. According to Hayakawa et al., the compound was extracted from the culture broth using organic solvents, followed by a series of purification steps :

  • Initial silica gel column chromatography with chloroform-methanol (10:1)

  • Secondary silica gel column chromatography

  • Preparative silica gel TLC with chloroform-methanol (10:1)

  • Sephadex LH-20 column chromatography using chloroform-methanol (1:1)

This multi-step purification process yields Viranamycin A as a colorless powder with high purity . The isolated compound was then characterized using various spectroscopic techniques to determine its structure.

Structural Elucidation

Spectroscopic Analysis

The structure of Viranamycin A was determined primarily through comprehensive NMR spectroscopic analysis, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments . These spectroscopic methods allowed researchers to establish the connectivity of atoms and determine the stereochemistry of the molecule.

The 1H NMR spectrum revealed characteristic signals for various structural elements, including olefinic protons, methyl groups, and oxymethine protons. The 13C NMR data indicated the presence of multiple carbonyl carbons, including signals at δ 168.2 and 164.1, which were attributed to the fumaric acid moiety .

Structural Features

Key structural features of Viranamycin A include :

  • An 18-membered macrolactone ring

  • A fumaric acid moiety attached via an ester linkage at C-23

  • Multiple hydroxyl groups and methyl substituents

  • Two methoxy groups located at C-2 and C-16

  • A conjugated diene-carbonyl system causing characteristic UV absorption

  • E-configuration at C-14 (J14-15 = 15.0 Hz)

The protons on C-22 to C-25 showed large vicinal coupling constants (J22ax-23=11.0Hz, J23-24=11.0Hz, and J24-25=10.0Hz), indicating that they are in a six-membered ring with all equatorial substituents . This allowed researchers to establish the ether linkage between C-21 and C-25.

Comparison with Related Compounds

Structural comparison between Viranamycin A, Viranamycin B, and related macrolides reveals important similarities and differences. Table 2 summarizes some of these key structural features:

FeatureViranamycin AViranamycin BVirustomycin A/Concanamycin A
Molecular formulaC41H64O13C44H73NO14Similar core structure
Molecular weight764.94 g/mol840.05 g/molHigher than Viranamycin A
Key structural elementFumaric acid moietySugar residue with carbamate groupPropenyl group at C-25
C-23, C-24, C-25 signalsSlightly upfield-Different from Viranamycins

Viranamycin A appears to be a 25-depropenyl-25-methyl derivative of virustomycin A or concanamycin A, with the main difference being the replacement of a sugar moiety with a fumaric acid residue .

Biological Activities

Cytotoxic Properties

Viranamycin A exhibits potent cytotoxic activity against various cancer cell lines. According to Hayakawa et al., it inhibits the growth of P388 mouse leukemia cells with an IC50 value of 5.8 ng/ml and KB human squamous-cell-carcinoma cells with an IC50 of 6.4 ng/ml . These values indicate significant cytotoxicity and potential antineoplastic applications.

The biological activity of Viranamycin A can be compared with that of Viranamycin B as shown in Table 3:

Cell LineViranamycin A (IC50)Viranamycin B (IC50)
P388 mouse leukemia5.8 ng/ml2.8 ng/ml
KB human squamous-cell-carcinoma6.4 ng/ml1.9 ng/ml

While both compounds demonstrate potent cytotoxicity, Viranamycin B appears to be slightly more active against these cell lines .

Structure-Activity Relationships

Key Pharmacophores

The biological activity of Viranamycin A is likely influenced by specific structural elements within the molecule. The conjugated diene-carbonyl system, the fumaric acid moiety, and the various hydroxyl groups may contribute to its interactions with biological targets .

Comparative analysis of Viranamycin A and other related macrolides suggests that the 18-membered macrolactone core is essential for biological activity, while modifications to the side chains and substituents can modulate the potency and specificity .

Impact of Structural Modifications

The structural differences between Viranamycin A and Viranamycin B provide insights into how modifications affect biological activity. The replacement of the fumaric acid moiety in Viranamycin A with a sugar residue containing a carbamate group in Viranamycin B results in slightly enhanced cytotoxic activity .

These observations suggest that targeted structural modifications to Viranamycin A could potentially lead to derivatives with improved pharmacological properties or selective biological activities.

Research Applications and Future Directions

Synthetic Approaches

Synthetic access to Viranamycin A would facilitate structure-activity relationship studies and the generation of derivatives with potentially enhanced biological properties. It would also address the supply limitations often associated with natural products isolated from microbial sources.

Future Research Directions

Several promising avenues for future research on Viranamycin A include:

  • Detailed mechanistic studies to elucidate its mode of action at the molecular level

  • Investigation of its effects on additional cellular targets and signaling pathways

  • Development of semi-synthetic derivatives with improved pharmacological properties

  • Exploration of potential synergistic effects with established anticancer agents

  • Assessment of its activity against drug-resistant cancer cell lines

Such studies would contribute to a more comprehensive understanding of Viranamycin A and potentially unlock new therapeutic applications.

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